molecular formula C9H8N2O3 B6329238 3-Nitro-7,8-dihydro-5H-quinolin-6-one CAS No. 881668-73-1

3-Nitro-7,8-dihydro-5H-quinolin-6-one

Cat. No.: B6329238
CAS No.: 881668-73-1
M. Wt: 192.17 g/mol
InChI Key: IJORXSGGOFONAJ-UHFFFAOYSA-N
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Description

3-Nitro-7,8-dihydro-5H-quinolin-6-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a quinolinone core makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-7,8-dihydro-5H-quinolin-6-one typically involves the nitration of 7,8-dihydro-5H-quinolin-6-one. One common method is the reaction of 7,8-dihydro-5H-quinolin-6-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer nitrating agents and solvents can improve the overall safety and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-7,8-dihydro-5H-quinolin-6-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-7,8-dihydro-5H-quinolin-6-one.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

3-Nitro-7,8-dihydro-5H-quinolin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydro-5H-quinolin-6-one: Lacks the nitro group but shares the quinolinone core.

    3-Amino-7,8-dihydro-5H-quinolin-6-one: The reduced form of 3-Nitro-7,8-dihydro-5H-quinolin-6-one.

    4-Hydroxy-2-quinolone: Another quinoline derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both the nitro group and the quinolinone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Nitro-7,8-dihydro-5H-quinolin-6-one is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a nitro group, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Quinoline derivatives are known to modulate numerous biochemical pathways, influencing cellular processes such as proliferation and apoptosis. Specifically, this compound has been studied for its potential anticancer properties through mechanisms that may involve the inhibition of key enzymes and receptors involved in tumor growth.

Anticancer Activity

Research indicates that 3-nitroquinoline derivatives exhibit significant anticancer activity. A study by Li et al. (2008) demonstrated that compounds with a 3-nitro group effectively inhibited the epidermal growth factor receptor (EGFR) in human carcinoma cell lines, showcasing IC50 values in the micromolar range against A431 and MDA-MB-468 cells . The structure-activity relationship (SAR) analysis revealed that modifications at the 3-position of the quinoline core enhance antiproliferative effects.

Table 1: Anticancer Activity of 3-Nitroquinoline Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
This compoundA431 (EGFR+)~10EGFR inhibition
3-NitroquinolineMDA-MB-468 (EGFR+)~15EGFR inhibition
5fA549 (non-small cell lung cancer)<0.99Tubulin polymerization inhibition

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Quinoline derivatives have shown promise against various bacterial strains due to their ability to interfere with microbial cell division and metabolism.

Case Studies

  • Antitumor Agents : A series of novel 3-nitroquinolines were synthesized and evaluated for their antitumor activity. These compounds demonstrated potent inhibitory effects on tumor cell proliferation, particularly in EGFR-overexpressing cell lines .
  • Antimicrobial Studies : In a comparative study of quinoline derivatives, compounds similar to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group was essential for enhancing the antimicrobial efficacy .

Biochemical Pathways

The influence of this compound on biochemical pathways is significant. It has been shown to inhibit key kinases involved in cancer progression, such as Aurora Kinase and FLT3, which are critical for cell cycle regulation and survival in cancer cells . This multi-target approach may contribute to its effectiveness as an anticancer agent.

Properties

IUPAC Name

3-nitro-7,8-dihydro-5H-quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-1-2-9-6(4-8)3-7(5-10-9)11(13)14/h3,5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJORXSGGOFONAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Pelcman (W02006032851, 1996). A 250 mL flask, equipped with a magnetic stirbar and reflux condenser, was charged with 3′-nitro-7′,8′-dihydro-5′H-spiro[1,3-dioxolane-2,6′-quinoline] (4.75 g, 20.1 mmol), acetone (65 mL), hydrochloric acid (2N (aq), 42 mL), and water (21 mL). The mixture was heated to 65° C. for 1 h, then to 80° C. for 30 minutes. The mixture was cooled to ambient temperature and neutralized with saturated NaHCO3 (aq) until pH=8. The mixture was extracted with EtOAc (3×) and the combined organic portions were dried (Na2SO4) and concentrated. The residue was purified by silica gel chromatography (30 to 60% EtOAc in hexanes) to afford the title compound (2.5 g, 65%).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

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